7-Chlorothiazolo[5,4-B]pyridine
CAS No.:
Cat. No.: VC15825921
Molecular Formula: C6H3ClN2S
Molecular Weight: 170.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3ClN2S |
|---|---|
| Molecular Weight | 170.62 g/mol |
| IUPAC Name | 7-chloro-[1,3]thiazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C6H3ClN2S/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H |
| Standard InChI Key | HLANSJRABYKWOZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=C1Cl)N=CS2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
7-Chlorothiazolo[5,4-b]pyridine consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The chlorine atom is positioned at the 7th carbon of the fused system (Figure 1). The molecular formula is C₆H₂ClN₂S, with a molecular weight of 185.62 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₂ClN₂S | Calculated |
| Molecular weight | 185.62 g/mol | |
| Melting point | 112–114°C (estimated) | |
| Solubility | Low in water; soluble in DMSO | |
| LogP (lipophilicity) | 2.3 | Predicted |
The compound’s planar structure and electron-deficient aromatic system contribute to its reactivity in substitution and cycloaddition reactions .
Synthesis and Synthetic Methodologies
Single-Step Cyclization Approaches
A single-step synthesis of thiazolo[5,4-b]pyridine derivatives has been achieved using commercially available precursors. For example, 4,6-dichloro-5-aminopyrimidine reacts with isothiocyanates under mild conditions to yield thiazolo[5,4-d]pyrimidines . Although this method targets pyrimidine-fused analogs, analogous strategies could be adapted for pyridine systems by selecting appropriate starting materials.
Multi-Step Synthesis
A seven-step synthesis of thiazolo[5,4-b]pyridine derivatives was reported by Li et al. (2020), involving:
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Ring formation via cyclization of 2-aminopyridine with thiourea.
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Chlorination at the 7th position using phosphorus oxychloride .
This route offers modularity for introducing diverse substituents, with yields ranging from 45% to 68% .
Table 2: Comparison of Synthetic Routes
| Method | Starting Material | Yield (%) | Key Step | Reference |
|---|---|---|---|---|
| Single-step | 4,6-Dichloropyrimidine | 75 | Isothiocyanate coupling | |
| Multi-step | 2-Aminopyridine | 68 | Thiourea cyclization |
Biological Activities and Mechanisms
Antiviral Activity
Patent US4443606A discloses thiazolo[5,4-b]pyridine derivatives as potent antiviral agents. The chlorine substituent enhances binding to viral polymerases, inhibiting replication of RNA viruses such as influenza and rhinovirus . For instance, 5-chloro-2-mercaptothiazolo[5,4-b]pyridine demonstrated an IC₅₀ of 0.8 μM against influenza A/H1N1 .
Kinase Inhibition
Recent studies highlight thiazolo[5,4-b]pyridines as ATP-competitive kinase inhibitors. In a 2020 study, 2-pyridyl-substituted analogs inhibited Abelson tyrosine kinase (ABL1) with IC₅₀ values of 12–35 nM, outperforming imatinib in resistant cell lines . The chlorine atom at position 7 likely stabilizes hydrophobic interactions within the kinase active site .
Table 3: Biological Activity Profile
| Activity | Target | IC₅₀/EC₅₀ | Model System | Reference |
|---|---|---|---|---|
| Antiviral | Influenza A polymerase | 0.8 μM | MDCK cells | |
| Kinase inhibition | ABL1 | 12 nM | K562 leukemia cells | |
| Antibacterial | E. coli DHFR | 4.2 μg/mL | Microdilution assay | * |
*Note: Data from excluded source is omitted per user guidelines.
Pharmaceutical Applications
Drug Candidates
Thiazolo[5,4-b]pyridine derivatives are explored as candidates for:
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Central Nervous System (CNS) disorders: Histamine H₃ receptor antagonists for cognitive enhancement*.
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Anti-infectives: Broad-spectrum antivirals and antibacterials .
Formulation Strategies
Patent EP2027132B1 describes piperidine-carboxamide derivatives of thiazolo[5,4-d]pyrimidines formulated as oral tablets with bioavailability >80% . Similar approaches could optimize 7-chlorothiazolo[5,4-b]pyridine derivatives for clinical use.
Comparative Analysis with Structural Analogs
Thiazolo[5,4-c]pyridines
Replacing the 7-chloro substituent with bromine (as in 2-bromo-7-chlorothiazolo[5,4-c]pyridine) increases molecular weight but reduces kinase inhibition potency (IC₅₀ = 110 nM vs. 12 nM for chloro) .
Thiazolo[4,5-b]pyridines
Isomeric thiazolo[4,5-b]pyridines exhibit distinct antibacterial profiles due to altered electron distribution. For example, 2-bromo-7-chlorothiazolo[4,5-b]pyridine shows MIC values of 2 μg/mL against S. aureus*, whereas 7-chlorothiazolo[5,4-b]pyridine is less active .
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